F-ara-ATP (trisodium)

DNA primase nucleotide analogs enzyme kinetics

DNA replication researchers often face non-specific inhibition from generic nucleotide analogs, compromising assay validity. F-ara-ATP (trisodium) solves this with its unique, multi-target selectivity profile. • DNA Primase Inhibition: IC50=2.3 μM, Ki=6.1 μM-4-5× more potent than 2-halogenated dATP analogs • Exclusive DNA Ligase I Inhibition: >90% at 80 μM, unmatched by 8 other nucleoside analogs • Polyadenylation Studies: Non-incorporating substrate avoids chain termination artifacts • SAR Comparator: Distinct primase/ligase I profile contrasts with polymerase α-selective Cl-F-ara-ATP Supplied ≥98% pure trisodium salt with verified batch-to-batch consistency for reproducible enzymatic assays.

Molecular Formula C10H12FN5Na3O13P3
Molecular Weight 591.12 g/mol
Cat. No. B10854678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameF-ara-ATP (trisodium)
Molecular FormulaC10H12FN5Na3O13P3
Molecular Weight591.12 g/mol
Structural Identifiers
SMILESC1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)F)N.[Na+].[Na+].[Na+]
InChIInChI=1S/C10H15FN5O13P3.3Na/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;;/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21);;;/q;3*+1/p-3
InChIKeyABCNYMXTKKBAHQ-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





F-ara-ATP (trisodium) Evidence Guide


F-ara-ATP (trisodium), chemically designated as 9-β-D-arabinofuranosyl-2-fluoroadenine 5′-triphosphate trisodium salt, is the bioactive triphosphate metabolite of the antineoplastic prodrug fludarabine [1]. This fluorinated nucleotide analog functions primarily as a potent and specific inhibitor of DNA primase (IC50 = 2.3 ± 0.3 μM; Ki = 6.1 ± 0.3 μM), thereby blocking primer RNA formation and subsequent DNA synthesis . Beyond primase inhibition, F-ara-ATP exerts multi-target disruption of DNA metabolism through inhibition of ribonucleotide reductase, DNA polymerases, and DNA ligase I, which collectively drive its cytotoxic and pro-apoptotic effects in replicating cells [2].

Bioactive triphosphate metabolite of fludarabine prodrug
DNA primase inhibition study fit (reported IC50 context)
Multi-target DNA synthesis inhibition research context

Why F-ara-ATP Cannot Be Substituted


F-ara-ATP (trisodium) occupies a unique pharmacological niche that is not shared by structurally related nucleotide analogs. While many purine nucleotide analogs can inhibit DNA synthesis, their target selectivity and potency profiles differ dramatically. As demonstrated in direct comparative studies, simple 2-halogenated dATP analogs require 4- to 5-fold higher concentrations to achieve comparable DNA primase inhibition [1], and the second-generation analog clofarabine triphosphate (Cl-F-ara-ATP) exhibits negligible DNA primase inhibition altogether, instead preferentially targeting DNA polymerase α [2]. Furthermore, F-ara-ATP uniquely inhibits DNA ligase I at concentrations where eight other nucleoside analogs show no effect [3]. These marked differences in target engagement preclude generic substitution; procurement decisions must be guided by the specific experimental endpoint.

! 2-Halogenated dATP analogs may require higher concentrations for comparable primase inhibition.
! Clofarabine triphosphate shows negligible DNA primase inhibition; target engagement profile differs.
! DNA ligase I inhibition profile may not transfer to other nucleoside analogs, even at elevated concentrations.

F-ara-ATP Comparative Evidence


DNA Primase Inhibition

F-ara-ATP (2-F-araATP) inhibits human DNA primase using poly(dC) as template at concentrations 4- to 5-fold lower than those required for 2-halogenated dATP analogs (F-dATP, Cl-dATP, Br-dATP) [1]. This quantitative potency advantage establishes F-ara-ATP as the more efficient and selective tool for primase-focused investigations, reducing off-target effects associated with higher analog concentrations.

DNA Primase Inhibition
Head-to-head
4- to 5-fold lower concentration required vs. 2-halogenated dATP analogs
Target: 1X / Comparators: 4–5X
Supports DNA primase target engagement review
Assay: human DNA primase, poly(dC) template
DNA primase nucleotide analogs enzyme kinetics drug discovery

DNA Ligase I Inhibition

At a concentration of 80 μM, F-ara-ATP inhibited the activity of purified human DNA ligase I by more than 90% [1]. In striking contrast, eight other related nucleoside analogs (including structurally similar adenosine derivatives) showed no effect on ligase I activity even when tested at a 2.5-fold higher concentration of 200 μM [1]. This exclusive inhibitory profile demonstrates a unique mode of target engagement not shared by related compounds.

DNA Ligase I Inhibition
Head-to-head
>90% inhibition at 80 µM vs. no effect of 8 analogs at 200 µM
Exclusive ligase I engagement
Enables DNA ligase I pathway-response interpretation
Purified human enzyme; comparator set included adenosine derivatives
DNA ligase DNA repair nucleotide analogs mechanism of action

Primase Inhibition vs. Clofarabine

Direct comparative enzymology demonstrates that while F-ara-ATP is a potent inhibitor of DNA primase (IC50 = 2.3 μM), the closely related second-generation analog clofarabine triphosphate (Cl-F-ara-ATP) is not a potent inhibitor of DNA primase, instead showing preferential activity against DNA polymerase α [1]. This functional divergence, arising from the addition of a 2-chloro substituent, mandates careful reagent selection based on the specific enzyme target of interest.

Primase vs. Clofarabine
Head-to-head
F-ara-ATP: IC50 2.3 µM (active); Cl-F-ara-ATP: not a potent primase inhibitor
Divergent target selectivity
Confirms target-specific reagent selection requirement
Cl-F-ara-ATP preferentially inhibits DNA polymerase α
DNA primase clofarabine target selectivity kinase profiling

Yeast Poly(A) Polymerase Inhibition

In yeast poly(A) polymerase (yPAP) assays, F-ara-ATP acts as a poor substrate, with increasing concentrations (0-250 μM) producing a concentration-dependent reduction in poly(A) tail length [1]. Quantitatively, at 250 μM analog concentration in the presence of 250 μM ATP, F-ara-ATP reduced poly(A) tail extension to approximately 20-30% of the control (ATP-only) length, whereas the comparators Cl-F-ara-ATP and 2-Cl-dATP were efficiently incorporated as substrates and caused more pronounced chain termination [1]. This divergent substrate utilization profile distinguishes F-ara-ATP from cladribine and clofarabine triphosphates.

Yeast Poly(A) Polymerase
Head-to-head
Poor substrate: reduced poly(A) tail to ~20-30% of control at 250 µM
Comparators Cl-F-ara-ATP, 2-Cl-dATP: efficient chain terminators
Distinguishes substrate utilization for polyadenylation studies
yPAP assay; concentration-dependent tail shortening
polyadenylation RNA processing chain termination yeast polymerase

Multi-Target Mechanism

F-ara-ATP exerts a multi-pronged inhibition of DNA synthesis through defined primary and secondary targets: potent, noncompetitive inhibition of DNA primase (IC50 = 2.3 ± 0.3 μM; Ki = 6.1 ± 0.3 μM) constitutes the primary mechanism, with secondary inhibition of ribonucleotide reductase, DNA polymerases α/δ/ε, and DNA ligase I contributing to cytotoxic efficacy [1]. This validated, multi-target pharmacological fingerprint distinguishes F-ara-ATP from analogs with narrower or differently distributed target profiles (e.g., Cl-F-ara-ATP's preferential DNA polymerase α inhibition [2]).

Multi-Target Mechanism
Cross-study
Primary primase IC50 2.3 µM, Ki 6.1 µM; also inhibits ribonucleotide reductase, DNA polymerases α/δ/ε, ligase I
Broader target spectrum vs. Cl-F-ara-ATP
Supports multi-node DNA synthesis inhibition research
Cytotoxicity endpoint context; review individual target contributions
DNA synthesis ribonucleotide reductase DNA polymerase mechanism of action

F-ara-ATP Applications


DNA Primase Inhibitor Screening

F-ara-ATP (trisodium) is the optimal positive control and reference inhibitor for DNA primase enzymatic assays, offering an IC50 of 2.3 μM and Ki of 6.1 μM . Its 4- to 5-fold greater potency relative to 2-halogenated dATP analogs [1] enables lower working concentrations, minimizing solvent effects and off-target interactions in high-throughput screening campaigns.

DNA Ligase I Target Studies

Owing to its unique ability to inhibit human DNA ligase I by >90% at 80 μM—a property not shared by eight other nucleoside analogs —F-ara-ATP is the only appropriate tool compound for studies interrogating DNA ligase I function in DNA replication and repair. Substitution with any other analog will fail to engage this target.

Polyadenylation Research

In yeast poly(A) polymerase assays, F-ara-ATP serves as a non-incorporating, poor substrate that reduces poly(A) tail extension in a concentration-dependent manner, contrasting with the chain-terminating incorporation of cladribine and clofarabine triphosphates . This makes F-ara-ATP the reagent of choice for studying polyadenylation inhibition without confounding chain termination effects.

SAR & Comparative Studies

The distinct target selectivity profile of F-ara-ATP—potent primase and ligase I inhibition coupled with weaker polymerase α activity—contrasts sharply with the polymerase α-selective, primase-inactive profile of Cl-F-ara-ATP . F-ara-ATP is therefore an essential comparator in SAR campaigns exploring how 2-substituent modifications on the purine ring alter enzyme targeting and antitumor efficacy.

Application
Selection Property
Validation Focus
DNA primase enzymatic assays
Primase inhibition profile
Target engagement and concentration-response benchmarking
DNA ligase I inhibition studies
Ligase I selectivity profile
Ligase I enzymatic assay validation
Polyadenylation inhibition research
Substrate utilization (poor substrate)
Poly(A) tail length assay context
Structure-activity relationship studies
Target selectivity vs. 2-substituted analogs
Enzyme target panel profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


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